Cas no 2248198-61-8 ((2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine)

(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine is a chiral amine featuring a cyclobutyl scaffold with two geminal methyl groups, enhancing steric and electronic properties. The stereospecific (S)-configuration at the α-carbon makes it valuable for asymmetric synthesis and pharmaceutical applications, where enantiopurity is critical. Its rigid cyclobutane ring contributes to conformational constraint, potentially improving binding affinity in bioactive molecules. The primary amine functionality allows for versatile derivatization, facilitating its use as a building block in medicinal chemistry and agrochemical research. High purity and well-defined stereochemistry ensure reproducibility in synthetic routes. This compound is particularly useful in the development of small-molecule therapeutics targeting CNS disorders or enzyme inhibition.
(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine structure
2248198-61-8 structure
商品名:(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine
CAS番号:2248198-61-8
MF:C9H19N
メガワット:141.2538626194
CID:6285034
PubChem ID:137940201

(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • EN300-6507323
    • 2248198-61-8
    • (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine
    • インチ: 1S/C9H19N/c1-7(6-10)8-4-9(2,3)5-8/h7-8H,4-6,10H2,1-3H3/t7-/m1/s1
    • InChIKey: XMDZRLURHBYVFN-SSDOTTSWSA-N
    • ほほえんだ: NC[C@@H](C)C1CC(C)(C)C1

計算された属性

  • せいみつぶんしりょう: 141.151749610g/mol
  • どういたいしつりょう: 141.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6507323-5.0g
(2S)-2-(3,3-dimethylcyclobutyl)propan-1-amine
2248198-61-8 95.0%
5.0g
$4102.0 2025-03-14
Enamine
EN300-6507323-0.25g
(2S)-2-(3,3-dimethylcyclobutyl)propan-1-amine
2248198-61-8 95.0%
0.25g
$1300.0 2025-03-14
Enamine
EN300-6507323-2.5g
(2S)-2-(3,3-dimethylcyclobutyl)propan-1-amine
2248198-61-8 95.0%
2.5g
$2771.0 2025-03-14
Enamine
EN300-6507323-0.5g
(2S)-2-(3,3-dimethylcyclobutyl)propan-1-amine
2248198-61-8 95.0%
0.5g
$1357.0 2025-03-14
Enamine
EN300-6507323-0.05g
(2S)-2-(3,3-dimethylcyclobutyl)propan-1-amine
2248198-61-8 95.0%
0.05g
$1188.0 2025-03-14
Enamine
EN300-6507323-10.0g
(2S)-2-(3,3-dimethylcyclobutyl)propan-1-amine
2248198-61-8 95.0%
10.0g
$6082.0 2025-03-14
Enamine
EN300-6507323-0.1g
(2S)-2-(3,3-dimethylcyclobutyl)propan-1-amine
2248198-61-8 95.0%
0.1g
$1244.0 2025-03-14
Enamine
EN300-6507323-1.0g
(2S)-2-(3,3-dimethylcyclobutyl)propan-1-amine
2248198-61-8 95.0%
1.0g
$1414.0 2025-03-14

(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine 関連文献

(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amineに関する追加情報

Introduction to (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine and Its Significance in Modern Chemical Research

(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine, with the CAS number 2248198-61-8, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in various scientific domains. The presence of a chiral center at the second carbon atom and a bulky 3,3-dimethylcyclobutyl group makes this compound a fascinating subject for study.

The< strong>structure of (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amineinvolves a propan-1-amine backbone substituted with a cycloalkyl group. This configuration imparts distinct chemical properties that are not commonly found in other amine derivatives. The< strong>3,3-dimethylcyclobutyl moietyadds steric hindrance, which can influence the reactivity and selectivity of the molecule in various chemical reactions. This steric effect is particularly important in pharmaceutical applications, where precise control over molecular interactions is crucial.

In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical use. The< strong>chirality of (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-aminemakes it a valuable candidate for studying the effects of molecular handedness on biological activity. Chiral drugs often exhibit different pharmacological properties depending on their stereochemistry, making the study of such compounds essential for drug design and development.

Recent research has highlighted the potential of< strong>(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-aminein the synthesis of novel bioactive molecules. Its unique structural framework provides a versatile scaffold for further functionalization, allowing chemists to explore new chemical space. This compound has been investigated in the context of developing new therapeutic agents, particularly those targeting neurological and inflammatory disorders.

The< strong>pharmaceutical relevanceof this compound is further underscored by its role as an intermediate in the synthesis of more complex molecules. Researchers have utilized (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine as a building block to create derivatives with enhanced biological activity. These derivatives have shown promise in preclinical studies, indicating their potential as lead compounds for further drug development.

The< strong>catalytic propertiesof (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine have also been explored in recent studies. Its ability to participate in asymmetric synthesis makes it a valuable catalyst in organic transformations. This property is particularly useful in the production of enantiomerically pure compounds, which are often required for pharmaceutical applications.

In addition to its pharmaceutical applications, (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine has shown potential in materials science. Its unique structural features make it a candidate for developing new polymers and materials with specific properties. These materials could find applications in various industries, including electronics and coatings.

The< strong>synthetic methodologiesused to prepare (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine have been refined over the years, leading to more efficient and scalable production processes. Advances in synthetic chemistry have allowed researchers to access this compound in higher yields and purities, facilitating its use in both research and industrial settings.

The< strong>biological activityof (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine has been studied extensively. Initial investigations have revealed its potential as an inhibitor of various enzymes involved in inflammatory pathways. These findings suggest that this compound could be developed into a novel therapeutic agent for conditions such as arthritis and inflammatory bowel disease.

In conclusion, (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine is a compound with multifaceted applications in chemical research. Its unique structural features make it a valuable tool for studying chirality and steric effects in molecular interactions. The compound's potential as a pharmaceutical intermediate and catalyst further underscores its importance in modern chemical research. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.

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